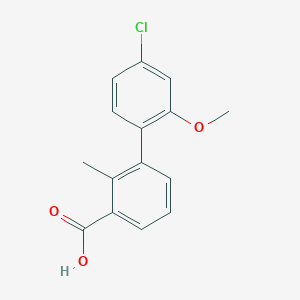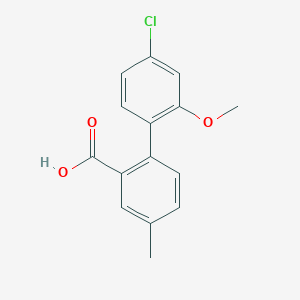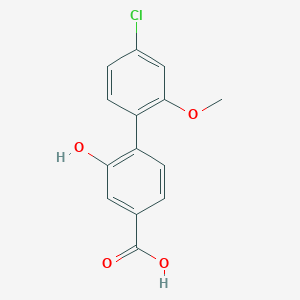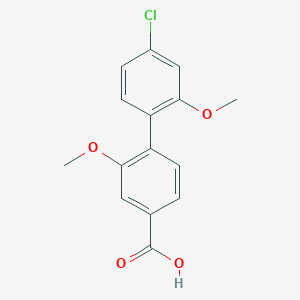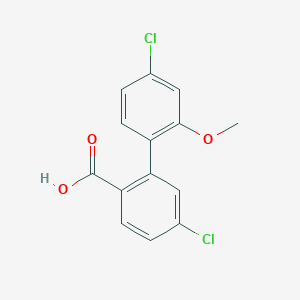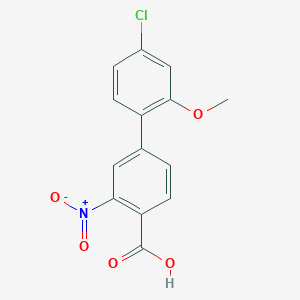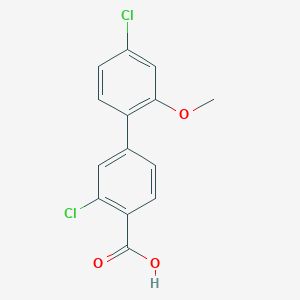
2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid (abbreviated as 2C4C2MPA) is a chlorinated organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is insoluble in water but soluble in many organic solvents. 2C4C2MPA is a versatile reagent used in synthesis and as a catalyst in various reactions. It is a common intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.
科学的研究の応用
2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% is widely used in scientific research for a variety of purposes. It is used as a catalyst in organic synthesis, as a reagent in the synthesis of dyes and pharmaceuticals, and as a starting material for the synthesis of other compounds. It is also used in the synthesis of polymers and other materials. In addition, 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% has been used in the synthesis of drugs for the treatment of cancer, HIV, and other diseases.
作用機序
2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% is a versatile reagent and catalyst in organic synthesis. Its mechanism of action is based on its ability to form strong bonds with other molecules. In the Friedel-Crafts acylation reaction, 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% acts as a Lewis acid, forming a covalent bond with the alkyl chloride. This bond is then broken by the addition of a nucleophile, such as an alcohol or amine. In the Fries-Reimer reaction, 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% acts as a Lewis base, forming a covalent bond with the alkyl halide. Again, this bond is broken by the addition of a nucleophile.
Biochemical and Physiological Effects
2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% has no known biochemical or physiological effects. It is not known to be toxic or to interact with other molecules in the body. As such, it has no known adverse effects when used in laboratory experiments.
実験室実験の利点と制限
The advantages of using 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% in laboratory experiments include its high yield and low cost. It is also a versatile reagent that can be used in a variety of reactions. The main limitation of using 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% is its insolubility in water, which makes it difficult to use in aqueous solutions.
将来の方向性
The potential future applications of 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% in scientific research include its use as a catalyst in the synthesis of new drugs and materials, its use as a reagent in the synthesis of polymers and other materials, and its use as a starting material in the synthesis of new compounds. In addition, 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% could be used in the development of new analytical techniques and as a reagent in the synthesis of new dyes and pharmaceuticals. Finally, 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% could be used in the development of new catalysts and reagents for organic synthesis.
合成法
2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% can be synthesized by two different methods: the Friedel-Crafts acylation reaction and the Fries-Reimer reaction. In the Friedel-Crafts acylation reaction, 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% is synthesized by reacting an alkyl chloride with an aromatic compound in the presence of a catalyst. The Fries-Reimer reaction involves the reaction of an aromatic compound with an alkyl halide in the presence of an anhydrous aluminum chloride catalyst. Both methods yield 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid, 95% in high yields with few side products.
特性
IUPAC Name |
2-chloro-4-(4-chloro-2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-7-9(15)3-5-10(13)8-2-4-11(14(17)18)12(16)6-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGVYZZYMOQRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691086 |
Source


|
| Record name | 3,4'-Dichloro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-59-0 |
Source


|
| Record name | 3,4'-Dichloro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




